Alexidine dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure d’alexidine est un composé bisbiguanide. Il présente à la fois une activité antifongique et antibiofilm contre divers agents pathogènes fongiques. De plus, il a été étudié comme agent anticancéreux . L’une de ses caractéristiques uniques est sa capacité à cibler une tyrosine phosphatase mitochondriale appelée PTPMT1 , conduisant à l’apoptose mitochondriale dans les cellules de mammifères .

Méthodes De Préparation

Voies de synthèse:: Le dihydrochlorure d’alexidine peut être synthétisé par diverses voies. les détails spécifiques de la synthèse ne sont pas facilement disponibles dans la littérature. Les chercheurs utilisent généralement des méthodes impliquant la condensation de précurseurs appropriés pour former la structure bisbiguanide.

Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle pour le dihydrochlorure d’alexidine sont limitées. Il est principalement utilisé à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions:: Le dihydrochlorure d’alexidine peut subir plusieurs réactions chimiques, notamment :

Oxydation : Les processus oxydatifs peuvent modifier sa structure.

Réduction : Les réactions de réduction pourraient conduire à différents dérivés.

Substitution : La substitution de groupes fonctionnels peut modifier ses propriétés.

Oxydation : Des agents oxydants comme le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).

Substitution : Divers nucléophiles (par exemple, des amines, des thiols) dans des conditions appropriées.

Principaux produits:: Les produits spécifiques résultant de ces réactions dépendraient des conditions de réaction et des groupes fonctionnels impliqués.

4. Applications de la recherche scientifique

Le dihydrochlorure d’alexidine trouve des applications dans :

Chimie : Comme outil pour étudier la formation de biofilms et les interactions microbiennes.

Biologie : Pour étudier la fonction mitochondriale et les voies d’apoptose.

Médecine : Utilisation potentielle en thérapie anticancéreuse en raison de ses propriétés anticancéreuses.

Industrie : Applications industrielles limitées, mais son activité antibiofilm pourrait avoir une pertinence dans les dispositifs médicaux et les surfaces.

Applications De Recherche Scientifique

Antifungal Applications

Broad-Spectrum Antifungal Activity

AXD has demonstrated significant antifungal properties against various pathogenic fungi, including Candida albicans, Candida auris, and Aspergillus fumigatus. Studies indicate that AXD exhibits pronounced activity against preformed biofilms, a crucial factor in treating persistent fungal infections. Notably, it operates at concentrations lower than those toxic to mammalian cells, making it a promising candidate for therapeutic use in immunocompromised patients and those with device-associated infections .

Efficacy Against Biofilms

Research has shown that AXD not only inhibits planktonic growth but also prevents biofilm formation and eradicates established biofilms. In combination with traditional antifungals like fluconazole and amphotericin B, AXD significantly enhances their efficacy against drug-resistant strains .

Case Study: In Vivo Efficacy

In a mouse model with central venous catheters infected with C. albicans, AXD effectively prevented biofilm growth and demonstrated significant potential as a pan-antifungal agent. The study highlighted its ability to reduce the minimum inhibitory concentration (MIC) of standard antifungals when used in combination therapy .

Anticancer Applications

Targeting Head and Neck Cancers

AXD has been identified as a novel compound with specific anticancer properties, particularly in head and neck cancers. It exhibits preferential toxicity towards cancerous cells while sparing normal cells. The effective dose required to reduce cell viability significantly was found to be much lower in cancer cell lines compared to untransformed cells .

Antibacterial Applications

AXD also exhibits antibacterial properties, particularly against oral pathogens. Its use as an antiplaque agent has been explored, demonstrating effectiveness comparable to traditional antibacterial agents in preventing biofilm formation on dental surfaces .

Comparative Studies

In comparative studies, AXD's antibacterial effect was evaluated against chlorhexidine and sodium hypochlorite. While its standalone antibacterial activity was found to be inferior, its combination with sodium hypochlorite proved effective in eradicating biofilms .

Summary of Applications

| Application Type | Pathogens/Conditions | Key Findings |

|---|---|---|

| Antifungal | Candida albicans, C. auris, A. fumigatus | Effective against preformed biofilms; low toxicity to mammalian cells |

| Anticancer | Head and neck cancers | Induces apoptosis; prevents tumor formation in vivo |

| Antibacterial | Oral pathogens | Effective as an antiplaque agent; enhances traditional treatments |

Mécanisme D'action

Le mécanisme du dihydrochlorure d’alexidine implique le ciblage de la tyrosine phosphatase mitochondriale PTPMT1. En perturbant la fonction mitochondriale, il induit l’apoptose dans les cellules de mammifères.

Comparaison Avec Des Composés Similaires

Bien que le dihydrochlorure d’alexidine soit unique en raison de ses propriétés antifongiques et antibiofilm duales, d’autres composés apparentés incluent :

Chlorhexidine : Largement utilisée comme antiseptique et désinfectant.

Polyhexaméthylène biguanide (PHMB) : Un autre bisbiguanide aux propriétés antimicrobiennes.

Activité Biologique

Alexidine dihydrochloride (AXD) is a bis-biguanide compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal therapy and cancer treatment. This article provides an in-depth exploration of its biological activity, supported by research findings, case studies, and data tables.

Antifungal Activity

Broad-Spectrum Antifungal Effects

AXD has demonstrated significant antifungal activity against various pathogens, including Candida albicans, Candida auris, and Aspergillus fumigatus. Its effectiveness extends to both planktonic forms and preformed biofilms, making it a promising candidate for treating drug-resistant fungal infections. Studies have shown that AXD can inhibit biofilm formation and eradicate established biofilms at concentrations that are non-toxic to mammalian cells .

Mechanism of Action

The mechanism through which AXD exerts its antifungal effects involves the disruption of mitochondrial function in fungal cells. It selectively inhibits protein tyrosine phosphatases localized in mitochondria (PTPMT1), leading to mitochondrial apoptosis . This action not only affects fungal viability but also enhances the efficacy of existing antifungal agents like fluconazole and amphotericin B when used in combination therapies .

Case Studies and Research Findings

- In Vitro Studies : In a high-throughput screening (HTS) assay, AXD was identified as one of the most potent antifungal agents against a range of fungi. It demonstrated a lower minimum inhibitory concentration (MIC) compared to other tested compounds, indicating its potential as a pan-antifungal agent .

- In Vivo Efficacy : In mouse models, AXD effectively prevented biofilm growth and reduced fungal burden in central venous catheters infected with Candida species. This highlights its potential for clinical applications in managing catheter-associated infections .

- Comparative Effectiveness : A study comparing AXD with terbinafine in diabetic mouse models of dermatophytosis found that AXD's efficacy was comparable to that of the standard care drug, indicating its potential as an alternative treatment option .

Anticancer Properties

In addition to its antifungal capabilities, AXD has shown promise as an anticancer agent. Research indicates that it induces apoptosis in various cancer cell lines through mitochondrial damage.

Key Findings:

- Cell Viability Reduction : In studies involving head and neck cancer cell lines (FaDu and C666-1), AXD exhibited an effective dose (ED50) around 1.8 μmol/L, significantly lower than the ED50 for normal human cells, suggesting selective toxicity towards cancer cells .

- Mechanism of Induction : The compound was found to activate caspases involved in the apoptotic pathway, with mitochondrial membrane potential depolarization occurring within hours of treatment .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

1715-30-6 |

|---|---|

Formule moléculaire |

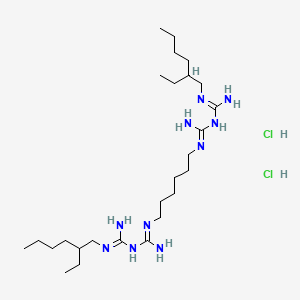

C26H57ClN10 |

Poids moléculaire |

545.3 g/mol |

Nom IUPAC |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

Clé InChI |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |

SMILES canonique |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

1715-30-6 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

22573-93-9 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alexidine Dihydrochloride; Alexidine 2HCl; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.